molecular formula C12H14N4O B2838631 4-Hydrazino-6-(4-methoxyphenyl)-2-methylpyrimidine CAS No. 1158280-61-5

4-Hydrazino-6-(4-methoxyphenyl)-2-methylpyrimidine

Cat. No. B2838631
M. Wt: 230.271
InChI Key: YOAACGVNQVABOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, a modified version of the three-component Biginelli reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and 1H-benzimidazol-2-amine has been studied under thermal and microwave activation .


Chemical Reactions Analysis

The chemical reactions involving “4-Hydrazino-6-(4-methoxyphenyl)-2-methylpyrimidine” are not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hydrazino-6-(4-methoxyphenyl)-2-methylpyrimidine” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Synthesis of Nitro- and Methoxy-Derivatives

Research has demonstrated the utility of 4-Hydrazino derivatives in synthesizing various nitro- and methoxy-substituted compounds. For instance, 4-Hydrazino-5-nitropyrimidine and its 6-methoxy derivative have been utilized in the synthesis of 8-nitro- and 7-methoxy-8-nitro-1,2,4-triazolo[1,5-c]-pyrimidines through the intermediacy of an imino ether, showcasing the flexibility of 4-Hydrazino derivatives in generating diverse heterocyclic compounds (W. Śliwa et al., 1990).

Antimicrobial and Antiviral Applications

The synthesis of 6-substituted-1,2,4-triazines from 4-hydrazino derivatives, such as the transformation of 4-amino-6-[2-(4-methoxyphenyl)vinyl]-3-thioxo-3,4-dihydro-2H-[1,2,4] triazin-5-one into hydrazino derivatives, has been explored for potential antimicrobial applications. These synthesized compounds have been evaluated as antimicrobial agents, indicating the role of 4-Hydrazino derivatives in developing new antimicrobial substances (A. El‐Barbary et al., 2010).

Transformation into Azolopyrimidines

The ability of 4-Hydrazino derivatives to transform into various azolopyrimidines through reactions with hydrazine hydrate showcases their versatility in synthesizing complex heterocyclic frameworks. This transformation has been leveraged to prepare new pyrimidine derivatives and fused azolopyrimidines, highlighting the significance of 4-Hydrazino derivatives in heterocyclic chemistry (M. T. Cocco et al., 2000).

Safety And Hazards

The safety and hazards associated with “4-Hydrazino-6-(4-methoxyphenyl)-2-methylpyrimidine” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for the study and use of “4-Hydrazino-6-(4-methoxyphenyl)-2-methylpyrimidine” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-14-11(7-12(15-8)16-13)9-3-5-10(17-2)6-4-9/h3-7H,13H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAACGVNQVABOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NN)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine

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